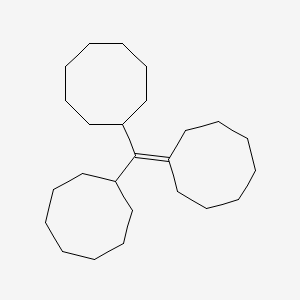
1,1'-(Cyclooctylidenemethylene)dicyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Cyclooctylidenemethylene)dicyclooctane is a unique organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its complex structure, which includes multiple cyclooctane rings connected by a methylene bridge.
Preparation Methods
The synthesis of 1,1’-(Cyclooctylidenemethylene)dicyclooctane typically involves the cyclization of linear hydrocarbons under specific conditions. One common method is the high-dilution technique, which is used to achieve ring formation when the reaction has to compete with rapid intermolecular reactions . This technique involves carrying out the reactions in very dilute solutions to favor intramolecular cyclization over intermolecular coupling.
Industrial production methods for cycloalkanes, including 1,1’-(Cyclooctylidenemethylene)dicyclooctane, often involve the use of catalysts to facilitate the cyclization process. These catalysts can include transition metals and other compounds that promote the formation of the desired ring structures.
Chemical Reactions Analysis
1,1’-(Cyclooctylidenemethylene)dicyclooctane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Oxidation: This reaction typically results in the formation of cyclooctanone derivatives.
Reduction: Reduction reactions can lead to the formation of cyclooctane derivatives with additional hydrogen atoms.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Scientific Research Applications
1,1’-(Cyclooctylidenemethylene)dicyclooctane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable compound for studying the properties and behaviors of larger cycloalkanes. Additionally, it is used as a reference compound in the synthesis of other complex cycloalkanes and polycyclic compounds .
Mechanism of Action
The mechanism of action of 1,1’-(Cyclooctylidenemethylene)dicyclooctane involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its ability to undergo conformational changes, which can influence its reactivity and interactions with other molecules. These conformational changes are driven by the compound’s unique ring structure and the presence of the methylene bridge, which allows for flexibility and adaptability in different chemical environments .
Comparison with Similar Compounds
1,1’-(Cyclooctylidenemethylene)dicyclooctane can be compared to other cycloalkanes, such as cyclohexane, cyclooctane, and cyclododecane. While these compounds share similar ring structures, 1,1’-(Cyclooctylidenemethylene)dicyclooctane is unique due to its multiple cyclooctane rings connected by a methylene bridge.
Cyclohexane: A simpler cycloalkane with a single six-membered ring.
Cyclooctane: Similar to 1,1’-(Cyclooctylidenemethylene)dicyclooctane but lacks the methylene bridge.
Cyclododecane: A larger cycloalkane with a twelve-membered ring, used in different applications due to its size and properties.
Properties
CAS No. |
88556-99-4 |
|---|---|
Molecular Formula |
C25H44 |
Molecular Weight |
344.6 g/mol |
IUPAC Name |
di(cyclooctyl)methylidenecyclooctane |
InChI |
InChI=1S/C25H44/c1-4-10-16-22(17-11-5-1)25(23-18-12-6-2-7-13-19-23)24-20-14-8-3-9-15-21-24/h22-23H,1-21H2 |
InChI Key |
AGAWXANRMDTPJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CCC1)C(=C2CCCCCCC2)C3CCCCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


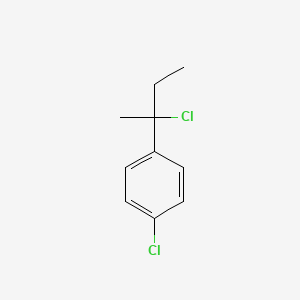
![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
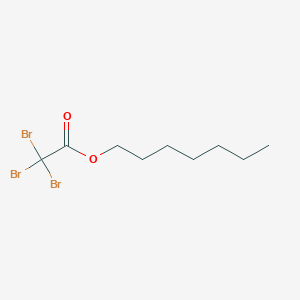
![6,14,17,22,25-Pentaoxa-1,3,9,11-tetraazabicyclo[9.8.8]heptacosane-2,10-dione, 3,9-dimethyl-](/img/structure/B14381447.png)
![N-Phenyl-4-[2-(pyridin-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B14381451.png)
methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
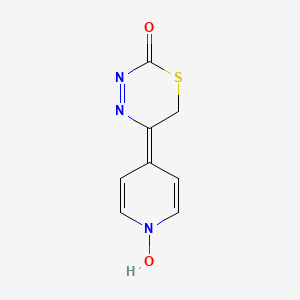

![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

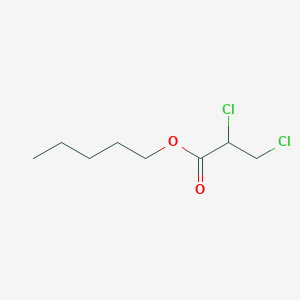
![7a-Methyl-1-{[(2-nitrophenyl)selanyl]methyl}octahydro-5H-inden-5-one](/img/structure/B14381507.png)
